N-methoxymethyl-2-pyrrolidinone
Description
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-(methoxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-9-5-7-4-2-3-6(7)8/h2-5H2,1H3 |
InChI Key |
RDXLCRQTIVNWFU-UHFFFAOYSA-N |
Canonical SMILES |
COCN1CCCC1=O |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
N-Methoxymethyl-2-pyrrolidinone is primarily recognized for its role as a solvent and reagent in chemical synthesis. Its unique properties make it suitable for various laboratory applications:
- Solvent Properties : It exhibits excellent solvency for a wide range of organic compounds, making it valuable in organic synthesis and formulation chemistry. This is particularly important in the development of pharmaceuticals where solubility can affect bioavailability.
- Reagent in Organic Synthesis : The compound is utilized as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to stabilize reactive intermediates enhances reaction yields and selectivity.
Case Study: Synthesis of Anticancer Agents
A study demonstrated the effectiveness of this compound in synthesizing novel anticancer agents through a multi-step reaction process. The compound facilitated the formation of key intermediates that were critical for achieving high purity and yield of the final product.
Pharmaceutical Applications
The pharmaceutical industry recognizes this compound for its potential as a drug delivery vehicle and solubilizing agent:
- Drug Formulation : It serves as a solubilizer in drug formulations, particularly for poorly water-soluble drugs. This enhances the bioavailability of active pharmaceutical ingredients (APIs), which is crucial for effective therapeutic outcomes.
- Transdermal Delivery Systems : The compound's ability to penetrate biological membranes makes it an attractive candidate for transdermal drug delivery systems. Studies have shown that formulations containing this compound improve skin permeation of therapeutic agents.
Case Study: Phase 1 Clinical Trial
In a clinical trial involving patients with relapsed/refractory multiple myeloma, this compound was evaluated for its safety and pharmacokinetics. Results indicated that it could be safely administered at doses up to 400 mg/day, with promising indications of immunomodulatory effects, suggesting potential applications in cancer therapy .
Industrial Applications
Beyond its use in laboratories and pharmaceuticals, this compound finds applications in various industrial processes:
- Electronics Manufacturing : The compound is employed as a solvent in the production of electronic components, where it aids in cleaning and processing materials without damaging sensitive parts.
- Coatings and Adhesives : Its solvency properties make it suitable for use in coatings and adhesives, enhancing adhesion properties while maintaining stability under varying conditions.
Data Table: Industrial Applications of this compound
| Application Area | Specific Use Case |
|---|---|
| Electronics | Cleaning agents for circuit boards |
| Coatings | Solvent in paint formulations |
| Adhesives | Enhancer for adhesive strength |
| Petrochemical Processing | Recovery of hydrocarbons from gas streams |
Toxicological Considerations
While this compound has numerous beneficial applications, understanding its toxicity profile is essential for safe handling:
- Safety Profile : Studies indicate that the compound exhibits low acute toxicity but may cause irritation upon prolonged exposure. Safety data sheets recommend using appropriate personal protective equipment when handling the compound.
Comparison with Similar Compounds
2-Pyrrolidinone (Parent Compound)
The parent compound, 2-pyrrolidinone (CAS 616-45-5), lacks the N-methyl group. Key differences include:
- Boiling Point : ~245°C (higher than NMP due to hydrogen bonding).
- Polarity : More polar than NMP, leading to higher water solubility.
- Applications : Primarily used in polymer synthesis (e.g., nylon-4).
N-Ethyl-2-Pyrrolidinone
A structural analog with an ethyl group instead of methyl:
- Boiling Point : Expected to be higher than NMP (~220–230°C) due to increased alkyl chain length.
- Solvency : Likely lower polarity than NMP, reducing effectiveness in polar applications.
- Toxicity: Limited data, but alkyl chain elongation may alter metabolic pathways.
5-Methyl-2-Pyrrolidinone
A positional isomer with a methyl group at the 5-position (CAS 108-27-0):
(S)-(+)-5-(Trityloxymethyl)-2-Pyrrolidinone
A derivative with a trityloxymethyl substituent (CAS 105526-85-0):
N-Methyl-ε-Caprolactam
A six-membered lactam analog:
- Boiling Point : ~280°C (higher than NMP).
- Applications : Used in high-temperature polymer processing.
Data Table: Key Properties of NMP and Related Compounds
Preparation Methods
Reaction Mechanism
The direct substitution method involves reacting 2-pyrrolidinone with methoxymethyl chloride or similar reagents under basic conditions. The reaction proceeds via nucleophilic substitution at the nitrogen atom:
Experimental Conditions
Optimal reaction conditions include:
-
Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
-
Catalyst: Sodium hydroxide or potassium carbonate
-
Temperature: C to C
-
Reaction Time: 4–6 hours
Observations
This method yields high-purity this compound with minimal by-products when conducted under controlled conditions.
Reaction Mechanism
Catalytic hydrogenation employs methylamine and formaldehyde as precursors in the presence of hydrogen gas and metal catalysts such as palladium or nickel. The reaction involves:
-
Formation of intermediate N-methylpyrrolidone.
-
Subsequent methoxylation using methanol under acidic conditions.
Experimental Conditions
Key parameters include:
-
Pressure: atm
-
Temperature: C to C
-
Catalyst concentration: to
Observations
This method is advantageous for large-scale production due to its high conversion rates and selectivity.
Reaction Mechanism
This innovative approach uses potassium iodide as a catalyst to facilitate nucleophilic substitution between methylamine and methoxy-containing solvents.
Experimental Conditions
Experimental setup includes:
-
Solvent: Diglyme or anisole
-
Molar ratio: (reactant to solvent)
-
Temperature: C to C
-
Reaction Time: hours
Observations
The use of ether solvents enhances solubility and reduces activation energy, leading to improved yields exceeding .
Reaction Mechanism
This method utilizes gamma-butyrolactone (γ-BL) and methylamine in a tubular reactor:
-
Formation of intermediate hydroxyl compounds.
-
Dehydration to form N-methoxymethyl derivatives.
Experimental Conditions
Parameters include:
-
Pressure: MPa
-
Temperature: C
-
Molar ratio:
Observations
Continuous reactors provide consistent product quality with yields above .
Optimization Strategies in Compound Preparation
Catalyst Selection
The choice of catalyst significantly impacts reaction efficiency:
-
Acidic catalysts like sulfuric acid enhance yield but require careful handling due to corrosive properties.
-
Metal catalysts such as palladium offer high selectivity but are cost-intensive.
Solvent Effects
Solvents influence reaction kinetics and product purity:
-
Polar solvents like DMSO improve nucleophilicity.
-
Ether solvents reduce gas-phase pressure, enhancing reaction rates.
Data Table: Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Pressure (atm) | Temperature (C) | Catalyst |
|---|---|---|---|---|---|
| Direct Substitution | Atmospheric | Sodium hydroxide | |||
| Catalytic Hydrogenation | High () | Palladium | |||
| Ether Solvent Method | Atmospheric | Potassium iodide | |||
| Continuous Reactor Method | Medium () | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
